3-{(Cyclopropylmethyl)[4-(4-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide
Description
3-{(Cyclopropylmethyl)[4-(4-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide is a complex organic compound that features a combination of cyclopropylmethyl, indole, and chromane moieties
Properties
Molecular Formula |
C26H29F2N3O2 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
3-[cyclopropylmethyl-[4-(4-fluoroindol-1-yl)butyl]amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide |
InChI |
InChI=1S/C26H29F2N3O2/c27-22-4-3-5-24-20(22)10-13-30(24)11-1-2-12-31(15-17-6-7-17)18-14-21-19(26(29)32)8-9-23(28)25(21)33-16-18/h3-5,8-10,13,17-18H,1-2,6-7,11-12,14-16H2,(H2,29,32) |
InChI Key |
RGWFYUYDDNFMLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN(CCCCN2C=CC3=C2C=CC=C3F)C4CC5=C(C=CC(=C5OC4)F)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Cyclopropylmethyl)[4-(4-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide involves multiple steps, including the formation of the indole and chromane rings, followed by their coupling with the cyclopropylmethyl and butyl groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{(Cyclopropylmethyl)[4-(4-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{(Cyclopropylmethyl)[4-(4-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{(Cyclopropylmethyl)[4-(4-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.
Chromane Derivatives: Compounds with the chromane structure, like tocopherols (vitamin E).
Fluorinated Compounds: Molecules with fluorine atoms, such as fluoxetine (an antidepressant).
Uniqueness
3-{(Cyclopropylmethyl)[4-(4-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
